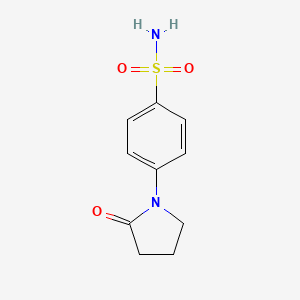
4-(2-氧代吡咯烷-1-基)苯磺酰胺
描述
4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide is a chemical compound with the molecular formula C10H12N2O3S and a molecular weight of 240.28 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
科学研究应用
4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
作用机制
Target of Action
The primary target of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
The compound interacts with its target, Carbonic Anhydrase 2, by docking to the active site of the enzyme . This interaction can inhibit the enzyme’s activity, leading to changes in the cellular environment.
Result of Action
The compound’s action results in the inhibition of Carbonic Anhydrase 2, which can lead to changes in the regulation of pH and the transport of carbon dioxide within cells . This can have various downstream effects, potentially impacting cellular growth and proliferation.
未来方向
生化分析
Biochemical Properties
4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide is with carbonic anhydrase 2, an enzyme that catalyzes the reversible hydration of carbon dioxide . This interaction can lead to the inhibition of the enzyme’s activity, affecting the overall biochemical pathways involving carbon dioxide and bicarbonate ions.
Cellular Effects
The effects of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide on various types of cells and cellular processes are significant. This compound can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of carbonic anhydrase 2 by 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide can lead to alterations in pH regulation within cells, affecting cellular homeostasis and metabolic processes . Additionally, this compound may influence the expression of genes involved in metabolic pathways and stress responses.
Molecular Mechanism
The molecular mechanism of action of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of carbonic anhydrase 2, inhibiting its activity and preventing the conversion of carbon dioxide to bicarbonate ions . This inhibition can lead to downstream effects on cellular processes that rely on the proper functioning of carbonic anhydrase 2. Furthermore, 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide may modulate the expression of genes involved in metabolic and stress response pathways, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide can change over time. The stability and degradation of the compound are important factors to consider. 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide is stable at room temperature, but its long-term effects on cellular function may vary depending on the experimental conditions . In vitro and in vivo studies have shown that prolonged exposure to 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide can lead to sustained inhibition of carbonic anhydrase 2, resulting in long-term alterations in cellular metabolism and homeostasis.
Dosage Effects in Animal Models
The effects of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic or adverse effects, while higher doses can lead to significant inhibition of carbonic anhydrase 2 and other biochemical pathways . Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact on cellular function. Toxic or adverse effects at high doses may include disruptions in pH regulation, metabolic imbalances, and cellular stress responses.
Metabolic Pathways
4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide is involved in metabolic pathways that include interactions with enzymes and cofactors. The inhibition of carbonic anhydrase 2 by this compound affects the metabolic flux of carbon dioxide and bicarbonate ions, leading to changes in metabolite levels . Additionally, 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide may interact with other enzymes and cofactors involved in metabolic pathways, further influencing cellular metabolism and homeostasis.
Transport and Distribution
The transport and distribution of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide within cells and tissues are crucial for its biochemical effects. This compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide within specific cellular compartments can influence its activity and function, contributing to its overall biochemical properties.
Subcellular Localization
The subcellular localization of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide plays a role in its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . The localization of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide within subcellular structures can affect its interactions with biomolecules and its overall biochemical effects.
准备方法
The synthesis of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-pyrrolidone under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
化学反应分析
4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide can be compared with other similar compounds, such as:
3-Nitro-4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide: This compound has a similar structure but with a nitro group, which may result in different chemical and biological properties.
4-(2-Oxopyrrolidin-1-yl)-N-(pyridin-2-yl)benzenesulfonamide: This compound contains a pyridine ring, which can influence its reactivity and interactions with biological targets.
The uniqueness of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide lies in its specific structure and the resulting properties that make it suitable for various research applications.
属性
IUPAC Name |
4-(2-oxopyrrolidin-1-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c11-16(14,15)9-5-3-8(4-6-9)12-7-1-2-10(12)13/h3-6H,1-2,7H2,(H2,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEJSYHEDLGIFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50189672 | |
| Record name | Benzenesulfonamide, 4-(2-oxo-1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36090-27-4 | |
| Record name | Benzenesulfonamide, 4-(2-oxo-1-pyrrolidinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036090274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonamide, 4-(2-oxo-1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Chlorophenyl)sulfanyl]acetamide](/img/structure/B1295914.png)




![N-[2-(hydrazinocarbonyl)phenyl]acetamide](/img/structure/B1295924.png)








